molecular formula C16H10O8 B8244262 [1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid

[1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid

Cat. No.: B8244262
M. Wt: 330.24 g/mol
InChI Key: SYDGMCJUQXWEGW-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3,3’,4,5’-tetracarboxylic acid: is an organic compound consisting of two benzene rings connected by a single bond, with four carboxylic acid groups attached at the 3, 3’, 4, and 5’ positions. This compound is part of the biphenyl family, which is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,3’,4,5’-tetracarboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction combines aryl halides with arylboronic acids in the presence of a palladium catalyst and a base, such as potassium carbonate, under reflux conditions . The reaction is known for its mild conditions and high yields, making it a popular choice for synthesizing biphenyl derivatives.

Industrial Production Methods: Industrial production of biphenyl derivatives, including [1,1’-Biphenyl]-3,3’,4,5’-tetracarboxylic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high efficiency and scalability, using advanced catalytic systems and continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Polymer Synthesis

One of the primary applications of [1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid is in the synthesis of polyimides. Upon dehydration, this compound can be converted into [1,1'-Biphenyl]-3,3',4,5'-dianhydride. The dianhydride can then undergo polymerization with diamines to produce polyimide materials that exhibit:

  • High thermal stability
  • Excellent mechanical properties
  • Resistance to hydrolysis

These properties make polyimides derived from this compound suitable for applications in aerospace, microelectronics, and high-performance insulation materials .

Electronics and Semiconductor Industry

Due to its thermal stability and insulating properties, the polyimides synthesized from this tetracarboxylic acid are extensively used in the electronics industry. They serve as:

  • Insulating layers in flexible printed circuit boards (PCBs)
  • Dielectric materials in capacitors and transistors
  • Protective coatings for electronic components exposed to harsh environments

These applications leverage the compound's ability to maintain performance under extreme conditions .

Biomedical Applications

Research has indicated potential uses of this compound derivatives in biomedical fields. The carboxylic acid groups can facilitate interactions with biological molecules or serve as functional groups for further modifications. Some specific applications include:

  • Drug delivery systems : The compound can be modified to create drug carriers that enhance solubility and bioavailability.
  • Anticancer agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by inhibiting cancer cell proliferation .

Case Study 1: Polyimide Insulation

A study demonstrated the effectiveness of polyimides synthesized from this compound in aerospace applications. The resulting materials showed superior heat resistance compared to traditional polymers used in similar environments. This advancement allows for lighter and more durable components in aircraft design.

Case Study 2: Anticancer Activity

In vitro studies conducted on derivatives of this compound revealed significant inhibition rates against various cancer cell lines. For instance, one derivative exhibited an 84% inhibition rate against leukemia cells during initial screening phases at the National Cancer Institute. These findings suggest a promising avenue for further research into therapeutic applications .

Mechanism of Action

The mechanism of action for [1,1’-Biphenyl]-3,3’,4,5’-tetracarboxylic acid involves its interaction with various molecular targets, depending on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Biphenyl: A simpler structure with no carboxylic acid groups.

    [1,1’-Biphenyl]-2,2’,3,3’-tetracarboxylic acid: Similar structure but with carboxylic acid groups at different positions.

    [1,1’-Biphenyl]-4,4’-dicarboxylic acid: Contains only two carboxylic acid groups.

Uniqueness:

Biological Activity

[1,1'-Biphenyl]-3,3',4,5'-tetracarboxylic acid (BP-TCA) is a polycarboxylic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

BP-TCA is characterized by its biphenyl backbone with four carboxylic acid groups attached at the 3, 3', 4, and 5 positions. This unique structure is believed to contribute to its biological activity through interactions with various biomolecules.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of BP-TCA:

  • Anti-inflammatory Activity : BP-TCA has shown potential in inhibiting inflammatory pathways. It was reported to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the inhibition of nuclear factor kappa B (NF-κB) activation.
  • Antioxidant Effects : The compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
  • Antimicrobial Activity : Preliminary studies indicate that BP-TCA possesses antimicrobial properties against a range of pathogens, including bacteria and fungi.

The biological activity of BP-TCA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : BP-TCA has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 have been reported as follows:
    CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
    BP-TCA25.030.0
  • Modulation of Signaling Pathways : BP-TCA interacts with signaling pathways related to inflammation and cell survival. It affects the mitogen-activated protein kinase (MAPK) pathway, leading to reduced expression of inflammatory markers.
  • Metal Ion Chelation : The presence of multiple carboxylic acid groups allows BP-TCA to chelate metal ions, which may play a role in its antioxidant activity.

Case Studies

Several case studies have explored the effects of BP-TCA in various biological contexts:

  • In Vivo Studies : In animal models of arthritis, treatment with BP-TCA resulted in decreased joint inflammation and pain scores compared to control groups. Histological analysis showed reduced synovial inflammation.
  • Cell Culture Studies : In human cell lines, BP-TCA treatment led to decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

4-(3,5-dicarboxyphenyl)phthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c17-13(18)9-3-8(4-10(5-9)14(19)20)7-1-2-11(15(21)22)12(6-7)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDGMCJUQXWEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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